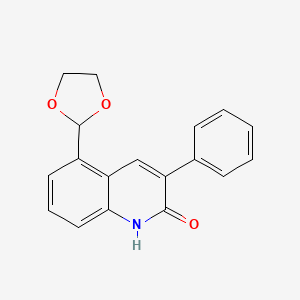
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% (hereafter referred to as 5-DQ85) is a novel organic compound with potential applications in scientific research. It is a derivative of quinolin-2-one, which is a heterocyclic compound containing a quinoline ring and an oxygen atom. 5-DQ85 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
5-DQ85 has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as pyrimidine derivatives, quinoline derivatives, and triazolo-benzimidazole derivatives. It has also been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-tuberculosis agents.
作用機序
The mechanism of action of 5-DQ85 is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by an enzyme in the body. This active form then binds to specific receptors in the body, triggering a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
5-DQ85 has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to exhibit anti-inflammatory and anti-allergic properties, as well as antifungal and anti-bacterial activities.
実験室実験の利点と制限
5-DQ85 has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has low bioaccumulation potential. However, it is not water soluble and can be difficult to work with in aqueous solutions.
将来の方向性
5-DQ85 has potential for further research in several areas. It could be studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system. It could also be studied for its potential applications in drug delivery systems, as well as its ability to interact with other drugs and biological molecules. Additionally, it could be studied for its potential applications in the design of novel materials, such as polymers and nanomaterials. Finally, it could be studied for its potential applications in the production of biofuels and other green energy sources.
合成法
5-DQ85 can be synthesized using a two-step process. The first step involves the conversion of 1-chloro-3-phenyl-5-methoxy-2-quinolinecarboxylic acid to 5-chloro-3-phenyl-1(H)-quinolin-2-one with the use of a base. In the second step, the 5-chloro-3-phenyl-1(H)-quinolin-2-one is then reacted with 1,3-dioxole to give 5-(1,3-dioxolyl)-3-phenyl-1(H)-quinolin-2-one.
特性
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14(12-5-2-1-3-6-12)11-15-13(18-21-9-10-22-18)7-4-8-16(15)19-17/h1-8,11,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPJDOEEQTBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C=C(C(=O)NC3=CC=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)







![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)